molecular formula C19H17N3O4 B2498299 N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide CAS No. 887897-54-3

N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

Cat. No. B2498299
M. Wt: 351.362
InChI Key: WZPQDXFPONOEIM-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrimidine derivatives, a group of compounds known for their wide range of biological activities and applications in pharmaceutical and medicinal chemistry. Pyrimidines are heterocyclic aromatic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions including cyclization, alkylation, and substitution reactions. A study on the synthesis and characterization of various pyrimidine derivatives highlights the versatility of synthetic routes, involving reactions such as cyclization of amidines and chloroacetamides or the reaction of bromopyrimidine with triisopropylborate for boronic acid derivatives (Saygılı et al., 2004)(Saygılı, N., Batsanov, A., & Bryce, M. (2004)).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the spatial arrangement and electronic structure, is crucial for their chemical behavior and interaction with biological targets. Crystal structure analysis can reveal how substituent groups influence the overall molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, which is significant for the bioactivity of the compounds (Low et al., 2007)(Low, J. N., Trilleras, J., Cobo, J., Marchal, A., & Glidewell, C. (2007)).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity can be significantly altered by substituents, affecting the chemical stability and reactivity of the compound (Brown & Lee, 1970)(Brown, D. J., & Lee, T. C. (1970)).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of pyrimidine derivatives are influenced by their molecular structure. These properties are critical for the formulation and delivery of these compounds in pharmaceutical applications. Studies on the synthesis and characterization of pyrimidine derivatives provide valuable insights into how structural modifications can impact these physical properties (Ceylan et al., 2016)(Ceylan, Ü., Hacıyusufoğlu, M. E., Yalçınc, Ş. P., Sönmez, M., & Aygün, M. (2016)).

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide is utilized in the synthesis of various novel compounds. For example, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds show promising cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic activity, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxicity and Anticancer Research

This compound is also involved in the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such research is crucial for developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).

Antiviral Activity

Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are closely related to N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide, has shown that these compounds can inhibit retrovirus replication in cell culture. This indicates potential antiviral applications, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

NF-kappaB and AP-1 Gene Expression Inhibition

The compound has been studied for its role in inhibiting NF-kappaB and AP-1 gene expression. This area of research is significant for understanding and potentially treating diseases involving these transcription factors, such as inflammation and cancer (Palanki et al., 2000).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-8-9-16(26-2)15(10-12)21-17(23)14-11-20-19(25)22(18(14)24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPQDXFPONOEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide

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